RORγt Inverse Agonist Potency: IC50 Comparison of 1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol versus Structurally Related Pyrazole Analogs
1-(2-Chloro-6-fluorobenzyl)-1H-pyrazol-4-ol (CHEMBL3314014) demonstrates an IC50 of 10 nM in an APC-labeled RORγt-LBD inverse agonist assay, representing a potent interaction with the ligand-binding domain of RORγt [1]. In contrast, the compound GNE-0946—a structurally related pyrazole derivative bearing a different substitution pattern on the benzyl moiety (4-(methylsulfonyl)phenyl instead of 2-chloro-6-fluorobenzyl)—exhibits an IC50 of 44 nM in a RORγt FRET assay, representing an approximately 4.4-fold lower potency [2]. Similarly, the clinical-stage RORγt inverse agonist VTP-43742, which incorporates a distinct chemotype, displays an IC50 of 57 nM in a RORγt-LBD binding assay [3]. The 10 nM IC50 of the target compound thus reflects a quantifiable potency advantage over these comparator molecules within the RORγt inverse agonist class.
| Evidence Dimension | RORγt inverse agonist potency (IC50) |
|---|---|
| Target Compound Data | 10 nM |
| Comparator Or Baseline | GNE-0946 (44 nM); VTP-43742 (57 nM) |
| Quantified Difference | 4.4-fold lower IC50 vs GNE-0946; 5.7-fold lower IC50 vs VTP-43742 |
| Conditions | Target compound: APC-labeled RORγt-LBD assay; GNE-0946: RORγt FRET assay; VTP-43742: RORγt-LBD binding assay |
Why This Matters
The 4- to 6-fold potency differential versus alternative RORγt inverse agonists informs lead selection and may reduce required compound consumption in screening campaigns.
- [1] BindingDB. BDBM50044146 (CHEMBL3314014). IC50 = 10 nM, Inverse agonist activity at APC-labeled RORγt-LBD. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50044146 View Source
- [2] Fauber BP, et al. Identification of GNE-0946 as a potent and selective RORγt inverse agonist. Bioorganic & Medicinal Chemistry Letters. 2019;29(16):2104-2108. doi:10.1016/j.bmcl.2019.07.003 View Source
- [3] Gege C. RORγt inhibitors as potential new therapeutics for the treatment of autoimmune diseases. Current Topics in Medicinal Chemistry. 2017;17(26):2904-2922. doi:10.2174/1568026617666170713105532 View Source
